Cas no 104987-11-3 (Tacrolimus)
Le tacrolimus est un immunosuppresseur macrolide puissant, principalement utilisé pour prévenir le rejet de greffe d'organe. Il agit en inhibant la calcineurine, bloquant ainsi l'activation des lymphocytes T et la production de cytokines pro-inflammatoires. Son mécanisme d'action ciblé lui confère une efficacité supérieure à celle des immunosuppresseurs traditionnels, avec une incidence réduite d'effets secondaires à dose équivalente. Le tacrolimus présente une biodisponibilité variable selon la forme galénique, nécessitant un suivi thérapeutique pharmacologique rigoureux. Ses applications s'étendent également au traitement de certaines dermatites atopiques sévères. La molécule se caractérise par sa stabilité chimique et sa sélectivité immunologique, bien que son métabolisme hépatique impose des précautions d'emploi chez les patients présentant des insuffisances hépatiques.

Tacrolimus structure
Nom du produit:Tacrolimus
Numéro CAS:104987-11-3
Le MF:C44H69NO12
Mégawatts:804.0182
MDL:MFCD00869853
CID:62514
PubChem ID:445643
Tacrolimus Propriétés chimiques et physiques
Nom et identifiant
-
- Tacrolimus
- (2-propenyl)-,(3s-(3r*(e(1s*,3s*,4s*)),4s*,5r*,8s*,9e,12r*,14r*,15s*,16r*,18s*
- 16-dimethoxy-4,10,12,18-tetramethyl-8-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1
- 19-epoxy-3h-pyrido(2,1-c)(1,4)oxaazacyclotricosine-1,7,20,21(4h,23h)-tetrone,5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-14,16-dim
- 6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-5
- fr900506
- prograf
- tsukubaenolide
- FK-506
- C44H69NO12
- FK 506
- FK-506 (Tacrolimus)
- FK506(Tacrolimus)
- Tacrolimus (FK-506 , FR-900506, Fujimycin,Prograf®,Protopic®,Advagraf®)
- Tacrolimus solution
- Tarcolimus
-  
- Fujimycin
- Tacrolimus (FK506)
- ferric oxide
- Tacrolimus Impurity
- Protopic
- FK506
- Tacrolimus anhydrous
- Modigraf
- Protopy
- LCP-Tacro
- Anhydrous Tacrolimus
- Advagraf
- 8-DEETHYL-8-[BUT-3-ENYL]-ASCOMYCIN
- K506
- Astagraf XL
- Prograf (TN)
- Tacarolimus
- FR 900506
- Y5L2157C4J
- FK5
- Tacrolimus (anhydrous)
- Prograft
- Tacrolimus [USAN]
- Graceptor
- Envarsus
- Avagraf
- L 679934
- Envarsu
- 17-allyl-1,14-dihydroxy-12-[2'-(4'-hydroxy-3'-methoxycyclohexyl)-1'-methylvinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9 ]octacos-18-ene-2,3,10,16-tetraone
- 17-allyl-1,14-di-hydroxy-12-[2-(4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.04,9] octacos-18-ene-2,3,10,16-tetraone
- 17-allyl-1,14-dihydroxy-12-[2'-(4'-hydroxy-3'-methoxycyclohexyl)-1'-methylvinyl]-23,25-dimethoxy-13,19,21,-27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9 ]octacos-18-ene-2,3,10,16-tetraone
- QJJXYPPXXYFBGM-UHFFFAOYSA-N
- MFCD00869853
- 17-allyl-1,14-dihydroxy-12-[2'-(4'-hydroxy-3'-methoxy -cyclohexyl)-1'-methylvinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo-[22.3.1.04,9 ]octacos-18-ene-2,3,10,16-tetraone
- 1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
- 144490-63-1
- SY069910
- 17-Allyl-1,14-di-hydroxy-12-[2-(4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetraone
- 17-allyl-1,14-dihydroxy-12-[2'-(4'-hydroxy-3'-methoxycyclohexyl)-1'-methylvinyl]23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9 ]-octacos-18-ene-2,3,10,16-tetraone
- FT-0626431
- 104987-11-3
- 17-allyl- 1,14-dihydroxy-12-[2'-(4'-hydroxy-3'-methoxycyclohexyl)1-methylvinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9 ]octacos-18-ene-2,3,10,16-tetraone
- NS00008708
- HMS503O21
- CAS-104987-11-3
- NSC 758659
- TACROLIMUS (USP-RS)
- (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,19-dihydroxy-3-{(1E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl}-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(prop-2-en-1-yl)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone
- TACROLIMUS [INN]
- Tacrolimus [USAN:INN]
- Q411648
- CHEBI:93221
- TACROLIMUS (USP MONOGRAPH)
- NSC758659
- AKOS005145901
- SBI-0052894.P002
- D11AH01
- SR-05000001879
- CHEMBL269732
- NCGC00163470-03
- TACROLIMUS MONOHYDRATE (EP MONOGRAPH)
- TACROLIMUS [WHO-DD]
- UNII-WM0HAQ4WNM
- Tacrolimus in whole human blood
- LMPK04000003
- AB01209746_03
- CHEBI:61049
- FR-900506
- NCGC00163470-05
- NCGC00163470-27
- SR-05000001879-2
- SR-05000001879-1
- C01375
- HMS1792O21
- Tacrolimus, anhydrous
- AC-1182
- A11860
- (-)-FK 506
- CHEBI:61057
- BSPBio_001279
- CCRIS 7124
- GTPL6784
- BDBM50030448
- ENVARSUS-XR
- 8-DEETHYL-8-(BUT-3-ENYL)-ASCOMYCIN
- NSC717865
- SCHEMBL3088
- L-679934
- M2258
- L04AD02
- 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-
- MFCD11045918
- EX-A1677
- DTXCID3026354
- Tacrolimus (INN)
- 15,19-Epoxy-3H-pyrido(2,1-c)(1,4)oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propenyl)-, (3S-(3R*(E(1S*,3S*,4S*)),4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))-
- DB00864
- UNII-Y5L2157C4J
- HMS3403O21
- (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,19-dihydroxy-3-{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl}-14,16-dimethoxy-4,10,12,18-tetramethyl-8-prop-2-en-1-yl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone
- QJJXYPPXXYFBGM-LFZNUXCKSA-N
- Tox21_112056
- NCGC00163470-07
- s5003
- HMS2093M19
- C44H69NO12.H2O
- Z2242006187
- NCGC00163470-06
- HB0289
- dimethoxy-4,10,12,18-tetramethyl-8-(2-propenyl)-,(3S,4R,5S,8R,12S,14S,15R,16S,18R,19R,26aS)-
- TACROLIMUS [MI]
- tacrolimusum
- Envarsus XR
- CS-1507
- PROGRAPH
- AB01209746-01
- HY-13756
- (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26AS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26A-HEXADECAHYDRO-5,19-DIHYDROXY-3-[(1E)-2-[(1R,3R,4R)-4-HYDROXY-3-METHOXYCYCLOHEXYL]-1-METHYLETHENYL]-14,16-DIMETHOXY-4,10,12,18-TETRAMETHYL-8-(2-PROPEN-1-YL)-15,19
- NCGC00163470-04
- 15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(23H)-tetrone,
- BDBM50079777
- lohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-
- DTXSID5046354
- Hecoria
- CHEMBL66247
- NCGC00163470-02
- SR-05000001879-5
- (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
- TACROLIMUS (MART.)
- NCGC00163470-01
- BRD-K35452788-001-02-1
- TACRO
- HMS1990O21
- BRD-K69608737-001-10-2
- TACROLIMUS [MART.]
- IDI1_001040
- 4,5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-heptadecahydro-5,19-dihydroxy-3-
- 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyc
- Q-201775
- Talymus
- (E)-(1R,9S,12S,13R,14R,21S,23S,24R,25S,27R)-17-Allyl-1,14-dihydroxy-12-[(E)-2-((3R,4R)-4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.0*4,9*]octacos-18-ene-2,3,10,16-tetraone
- HSDB 8195
- Pharmakon1600-01503968
- [(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-
- NSC-758659
- CCG-270494
- D08556
- (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)tetrone
- EN300-221601
- (1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-{1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl}-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0,4,9]octacos-18-ene-2,3,10,16-tetrone
- AM81227
- 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycycl ohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-
- (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-e
- BRD-K69608737-001-03-7
- BRD-K69608737-001-08-6
- Fujimycin , FK506 , FR900506
- 1ST10251
-
- MDL: MFCD00869853
- Piscine à noyau: 1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
- La clé Inchi: QJJXYPPXXYFBGM-LFZNUXCKSA-N
- Sourire: O1[C@]2(C(C(N3C([H])([H])C([H])([H])C([H])([H])C([H])([H])[C@@]3([H])C(=O)O[C@]([H])(/C(/C([H])([H])[H])=C(\[H])/[C@]3([H])C([H])([H])C([H])([H])[C@]([H])([C@@]([H])(C3([H])[H])OC([H])([H])[H])O[H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])([H])C([C@]([H])(C([H])([H])C([H])=C([H])[H])C([H])=C(C([H])([H])[H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])[C@@]([H])([C@]1([H])[C@]([H])(C([H])([H])[C@@]2([H])C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)O[H])=O)=O)O[H] |c:78|
- BRN: 6265275
Propriétés calculées
- Qualité précise: 803.48200
- Masse isotopique unique: 803.48197664 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 57
- Nombre de liaisons rotatives: 7
- Complexité: 1480
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 14
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Poids moléculaire: 804.0
- Le xlogp3: 2.7
- Nombre d'tautomères: 5
- Surface topologique des pôles: 178
Propriétés expérimentales
- Couleur / forme: Poudre cristalline blanche ou blanc cassé
- Dense: 1.1900
- Point de fusion: 125-133°C
- Point d'ébullition: 871.7±75.0 °C at 760 mmHg
- Point d'éclair: 2℃
- Indice de réfraction: 1.549
- Solubilité: DMSO: >3 mg/mL
- Coefficient de répartition de l'eau: Freely soluble in DMSO or ethanol. Poorly soluble in water.Soluble in dimethyl sulfoxide, ethanol, water, acetone, chloroform, ethyl acetate, ether, methanol and dimethyl formamide.
- Le PSA: 178.36000
- Le LogP: 4.57690
- Rotation spécifique: -84.4° (c=1, CHCl3)
- Solubilité: Soluble dans le méthanol, l'éthanol, l'acétone, l'acétate d'éthyle, le chloroforme ou l'éther, insoluble dans l'hexane ou l'éther de pétrole, insoluble dans l'eau
- Pression de vapeur: 8.37X10-32 mm Hg at 25 °C (est)
Tacrolimus Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numéro de transport des marchandises dangereuses:UN 2811 6.1/PG 3
- Wgk Allemagne:3
- Code de catégorie de danger: R25: toxique par ingestion.
- Instructions de sécurité: 45-36-26
- RTECS:KD4201200
-
Identification des marchandises dangereuses:
- Niveau de danger:6.1
- Groupe d'emballage:III
- Conditions de stockage:4°C, protect from light *The compound is unstable in solutions, freshly prepared is recommended.
- Terminologie du risque:R25; R36/37/38
Tacrolimus PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16708-500mg |
Tacrolimus (FK506) |
104987-11-3 | 98% | 500mg |
¥2620.00 | 2023-09-09 | |
Apollo Scientific | BIF1003-10mg |
FK-506 |
104987-11-3 | 10mg |
£25.00 | 2023-01-07 | ||
eNovation Chemicals LLC | D320144-1g |
Tacrolimus |
104987-11-3 | 98% | 1g |
$325 | 2023-09-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2144-1 mL * 10 mM (in DMSO) |
Tacrolimus |
104987-11-3 | 99.94% | 1 mL * 10 mM (in DMSO) |
¥ 391 | 2023-09-07 | |
Hello Bio | HB0289-10mg |
FK 506 |
104987-11-3 | >99% | 10mg |
£74 | 2023-05-25 | |
Enamine | EN300-221601-1.0g |
(1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-{1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl}-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0,4,9]octacos-18-ene-2,3,10,16-tetrone |
104987-11-3 | 90% | 1.0g |
$971.0 | 2023-07-07 | |
FUJIFILM | 063-06071-5mg |
FK506 |
104987-11-3 | 5mg |
JPY 13900 | 2023-09-15 | ||
ChemScence | CS-1507-1g |
Tacrolimus |
104987-11-3 | 99.93% | 1g |
$432.0 | 2022-04-28 | |
BAI LING WEI Technology Co., Ltd. | 567537-50MG |
Tacrolimus, 98.5% |
104987-11-3 | 98.5% | 50MG |
¥ 1796 | 2022-04-26 | |
LKT Labs | T0008-1 mg |
Tacrolimus |
104987-11-3 | ≥98% | 1mg |
$41.00 | 2023-07-10 |
Tacrolimus Fournisseurs
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:104987-11-3)Tacrolimus
Numéro de commande:sfd21852
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:39
Prix ($):discuss personally
atkchemica
Membre gold
(CAS:104987-11-3)Tacrolimus
Numéro de commande:CL15160
État des stocks:in Stock
Quantité:1g/5g/10g/100g
Pureté:95%+
Dernières informations tarifaires mises à jour:Wednesday, 27 November 2024 17:36
Prix ($):discuss personally
Tacrolimus Littérature connexe
-
Darlin Lantigua,Jamie Trimper,Baris Unal,Gulden Camci-Unal Lab Chip 2021 21 3289
-
Hua Wang,Miguel C. Sobral,Tracy Snyder,Yevgeny Brudno,Vijay S. Gorantla,David J. Mooney Biomater. Sci. 2020 8 266
-
Zhiguo Li,Minting Liu,Lingjie Ke,Li-Juan Wang,Caisheng Wu,Cheng Li,Zibiao Li,Yun-Long Wu Nanoscale Adv. 2021 3 5240
-
Zhijun Lin,Hanze Hu,Bolong Liu,Yanyan Chen,Yu Tao,Xiangfu Zhou,Mingqiang Li J. Mater. Chem. B 2021 9 23
-
Fatemeh Zabihi,Patrick Graff,Fabian Schumacher,Burkhard Kleuser,Sarah Hedtrich,Rainer Haag Nanoscale 2018 10 16848
Classification associée
- Solvants et chimiques organiques Composés organiques Phénylpropanoïdes et polycétones Lactames macrocycliques Lactames macrocycliques
- Solvants et chimiques organiques Composés organiques Phénylpropanoïdes et polycétones Lactames macrocycliques
- Produits pharmaceutiques et biochimiques Principes pharmaceutiques actifs Substances standard
- autre Réactifs chimiques
104987-11-3 (Tacrolimus) Produits connexes
- 159351-69-6(Everolimus)
- 162635-03-2(Temsirolimus Acetonide)
- 104987-12-4(Ascomycin)
- 104987-30-6(Dihydro FK-506)
- 162635-04-3(Temsirolimus)
- 131944-48-4((E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity)
- 53123-88-9(Rapamycin)
- 109581-93-3(Tacrolimus monohydrate)
- 134590-88-8(Iso-FK-506 (iso-Tacrolimus))
- 151519-50-5(7-O-Demethyl rapamycin)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:104987-11-3)Tacrolimus

Pureté:99%/99%
Quantité:1g/5g
Prix ($):176.0/647.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:104987-11-3)Tacrolimus

Pureté:98%
Quantité:Company Customization
Prix ($):Enquête